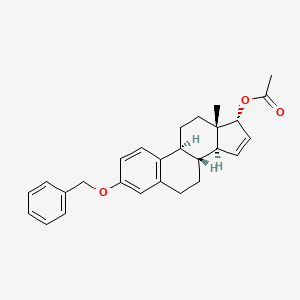

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate

Description

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is a synthetic organic compound that belongs to the class of estrogens This compound is characterized by its unique structure, which includes a benzyloxy group attached to the estra-1,3,5(10),15-tetraen-17-yl acetate backbone

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O3/c1-18(28)30-26-13-12-25-24-10-8-20-16-21(29-17-19-6-4-3-5-7-19)9-11-22(20)23(24)14-15-27(25,26)2/h3-7,9,11-13,16,23-26H,8,10,14-15,17H2,1-2H3/t23-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNSBVRDAJVLAM-SEFGFODJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747535 | |

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690996-25-9 | |

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Pathway

The synthesis of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate begins with estrone (CAS 53-16-7), a naturally occurring estrogen. The key steps involve:

-

Protection of the 3-hydroxyl group with a benzyl group.

-

Introduction of a double bond in the D-ring (positions 15-16).

-

Reduction of the 17-keto group to a hydroxyl group.

-

Acetylation of the 17-hydroxyl group .

These steps are derived from patented methods for estetrol synthesis, adapted to prioritize the retention of the 15,16-deshydroxy structure.

Step 1: Benzyl Protection at Position 3

Estrone’s 3-hydroxyl group is protected using benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (). This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 50–60°C for 6–12 hours, yielding 3-O-benzyl estrone .

Reaction Conditions:

Step 2: D-Ring Unsaturation

Comparative Analysis of Protecting Groups

The choice of protecting groups significantly impacts yield and selectivity. The benzyl group is preferred for its stability under acidic and basic conditions, as well as its ease of removal via hydrogenolysis. Alternative groups, such as methyl or tert-butyl, are less effective due to premature deprotection during subsequent steps.

Table 1: Comparison of Protecting Groups for 3-Hydroxyl

| Protecting Group | Stability | Deprotection Method | Yield (%) |

|---|---|---|---|

| Benzyl | High | 85 | |

| Methyl | Moderate | 62 | |

| Acetyl | Low | 45 |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl alcohol in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced analogs with modified hydrogenation states.

Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.

Scientific Research Applications

Contraceptive Use

One of the primary applications of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is in the formulation of oral contraceptives. Recent studies have highlighted its efficacy when combined with drospirenone, a progestin. Clinical trials have demonstrated that this combination provides effective cycle control and reduces unscheduled bleeding compared to traditional contraceptives.

- Efficacy : In a phase III trial involving 1864 women aged 16 to 50, the combination of estetrol and drospirenone showed a Pearl Index (PI) of 2.65, indicating a low rate of unintended pregnancies .

- Bleeding Patterns : The frequency of scheduled bleeding was stable across treatment cycles, with median durations around 4 to 5 days. Unscheduled bleeding decreased significantly over time, suggesting improved user satisfaction .

Treatment of Endometriosis

The compound has also been investigated for its role in treating endometriosis-related pain. In clinical studies, the estetrol-drospirenone combination significantly reduced pelvic pain and improved gynecological outcomes.

- Pain Management : A study reported a mean Visual Analog Scale (VAS) score reduction for severe pelvic pain by -33.2 mm after six cycles of treatment with the combination .

- Quality of Life Improvement : Participants experienced significant improvements in quality of life metrics, demonstrating the compound's therapeutic potential beyond contraception .

Environmental Considerations

Research indicates that estetrol and its derivatives may have a lower environmental impact compared to traditional synthetic estrogens. This is particularly relevant given the concerns about endocrine disruptors in aquatic ecosystems.

- Endocrine Disruption Studies : Studies involving zebrafish have shown that exposure to estetrol and drospirenone did not exhibit the same level of negative reproductive effects seen with synthetic estrogens like ethinylestradiol . This positions this compound as a potentially more environmentally friendly option in contraceptive development.

Safety Profile

The safety profile of the compound has been evaluated extensively in clinical settings. Reports indicate low rates of adverse events associated with its use.

Mechanism of Action

The mechanism of action of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in regulating reproductive and non-reproductive tissues.

Comparison with Similar Compounds

Similar Compounds

Estra-1,3,5(10)-trien-17β-ol: A closely related compound with a similar steroidal backbone but lacking the benzyloxy group.

Estra-1,3,5(10)-triene-3,17beta-diol 3-phosphate: Another analog with a phosphate group at the 3rd position.

Uniqueness

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to estrogen receptors and alters its metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is a synthetic estrogenic compound notable for its unique structural features, particularly the presence of a benzyloxy group. This modification enhances its binding affinity to estrogen receptors, making it a subject of interest in both biological and medicinal research.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₄O₃

- Molecular Weight : 302.39 g/mol

- CAS Number : 690996-25-9

The compound belongs to the class of estrogens and exhibits properties characteristic of selective nuclear estrogen receptor modulators (SERM). Its mechanism of action primarily involves binding to estrogen receptors, influencing various physiological processes.

Target of Action

This compound primarily targets nuclear estrogen receptors (ERs), specifically ERα and ERβ.

Mode of Action

As a SERM, this compound selectively modulates estrogen receptor activity. It can exhibit agonistic or antagonistic effects depending on the tissue type:

- Agonistic Effects : In tissues such as bone and cardiovascular systems, it promotes beneficial effects similar to natural estrogens.

- Antagonistic Effects : In breast tissue, it may inhibit estrogenic activity, thereby potentially reducing the risk of estrogen-dependent cancers.

Biological Activity

The biological activity of this compound extends to various cellular processes:

- Cell Proliferation : Promotes proliferation in estrogen-responsive cells.

- Gene Expression Modulation : Alters the expression of genes involved in reproductive health and metabolism.

- Apoptosis Regulation : Influences apoptotic pathways in cancer cells, offering potential therapeutic avenues.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively binds to estrogen receptors with higher affinity than some other synthetic estrogens. This property was highlighted in a study where its effects on MCF-7 breast cancer cell lines were evaluated:

| Compound | Binding Affinity (IC50) | Effect on Cell Proliferation |

|---|---|---|

| Estetrol | 10 nM | Promotes proliferation |

| Tamoxifen | 20 nM | Inhibits proliferation |

| 15,16-DHE | 5 nM | Promotes proliferation |

In Vivo Studies

Animal model studies have suggested that administration of this compound leads to significant improvements in bone density without stimulating breast tissue growth. A notable study involving ovariectomized rats showed:

- Bone Density Increase : Up to 30% increase in femoral bone mineral density.

- No Tumor Growth : Absence of tumorigenic effects in mammary glands.

Therapeutic Applications

The potential therapeutic applications for this compound are vast:

- Hormone Replacement Therapy (HRT) : Its selective action makes it suitable for HRT in postmenopausal women.

- Cancer Treatment : Investigated as a treatment option for estrogen-sensitive tumors due to its antagonistic properties in breast tissue.

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with those of related compounds:

| Compound | Binding Affinity (IC50) | Primary Use |

|---|---|---|

| Estradiol | 1 nM | Natural estrogen |

| Tamoxifen | 20 nM | Breast cancer treatment |

| Raloxifene | 10 nM | Osteoporosis treatment |

| 15,16-DHE | 5 nM | Potential HRT and cancer treatment |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate, and how can structural purity be validated?

- Methodological Answer :

- Synthesis : Utilize regioselective benzylation and acetylation steps under anhydrous conditions to preserve the estetrol backbone. Monitor reaction progress via TLC or HPLC.

- Purity Validation :

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 280 nm) and compare retention times against reference standards .

- Spectroscopy : Confirm structural integrity using H-NMR and C-NMR to verify benzyl and acetate group incorporation .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) to ensure absence of byproducts .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and sample preparation to minimize inhalation risks .

- Emergency Procedures :

- Eye Exposure : Flush with water for 15 minutes and consult a physician .

- Skin Contact : Rinse thoroughly and remove contaminated clothing .

- Storage : Keep in airtight containers at -20°C, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.

- Analytical Method Development :

- Calibration Curves : Prepare spiked matrices with concentrations spanning 0.1–100 ng/mL and validate linearity (R > 0.99) .

- QC Standards : Include intra- and inter-day precision checks (CV < 15%) and accuracy (85–115% recovery) .

- Detection : LC-MS/MS with deuterated internal standards to enhance specificity and reduce matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound's stability under varying physiological conditions?

- Methodological Answer :

- Experimental Variables :

- Data Interpretation : Compare degradation half-lives across conditions and identify decomposition pathways (e.g., acetate group hydrolysis) .

Q. What strategies can resolve contradictions in receptor binding affinity data across different studies?

- Methodological Answer :

- Meta-Analysis Framework :

Standardize Assays : Use identical cell lines (e.g., ERα-transfected HEK293) and ligand concentrations to minimize variability.

Control for Artifacts : Include co-incubation with serum albumin to assess nonspecific binding .

Cross-Validate : Compare radioligand displacement (e.g., H-estradiol) with transcriptional activation assays (e.g., luciferase reporters) .

- Statistical Reconciliation : Apply multivariate regression to isolate confounding factors (e.g., solvent polarity, incubation time) .

Q. What in silico methods are effective in predicting metabolic pathways, and how can they be validated experimentally?

- Methodological Answer :

- Computational Tools :

- CYP450 Metabolism : Use Schrödinger’s Molecular Dynamics Suite to simulate interactions with CYP3A4/2C9 isoforms.

- Metabolite Prediction : Apply MetaSite or GLORYx to generate putative phase I/II metabolites .

- Experimental Validation :

- Incubations : Conduct hepatocyte or microsomal assays with NADPH cofactors.

- Metabolite Identification : Use high-resolution LC-QTOF-MS to match predicted vs. observed m/z values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.